REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:9])[CH2:3][CH2:4][C:5](OC)=[O:6].[NH2:10][NH2:11]>C(O)C>[NH2:10][NH:11][C:5](=[O:6])[CH2:4][CH2:3][N:2]([CH3:9])[CH3:1]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
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Smiles
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CN(CCC(=O)OC)C
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Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
1 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The solution was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux temperature overnight
|
Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
NNC(CCN(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |